molecular formula C9H10ClN3O B1372223 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride CAS No. 1185508-90-0

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride

Cat. No. B1372223
CAS RN: 1185508-90-0
M. Wt: 211.65 g/mol
InChI Key: TUKLPKUZQXYYPZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom . The “5-(3-aminophenyl)” part suggests the presence of an aminophenyl group attached to the 5th carbon of the pyrazolone ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of boron reagents in Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

Based on its structure, we can infer that it might have properties common to other pyrazolones, such as being crystalline and having a high melting point .

Scientific Research Applications

Synthesis and Structural Characterization

5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride is often involved in the synthesis and structural characterization of various compounds. Studies have shown the successful synthesis of new compounds through the cyclocondensation reaction involving aminoguanidine hydrochloride under sonochemical conditions. These compounds have been structurally characterized and their antimicrobial activities investigated, showing promising results against bacterial strains and Candida yeasts (de Albuquerque et al., 2020).

Molecular Docking and Inhibitory Activities

Molecular docking studies suggest that certain derivatives of this compound might show inhibitory activity against human microsomal prostaglandin E synthase 1, indicating potential in anti-cancer treatments. Furthermore, the derivatives have shown potential as new anti-TB drugs, indicating their significance in pharmaceutical research (Thomas et al., 2018; Thomas et al., 2019).

Corrosion Inhibition

The compound and its derivatives have also been studied for their corrosion inhibiting behavior for various metals in acidic solutions. They have shown high inhibition efficiency, which is of great importance in materials science and engineering. These studies provide insights into the adsorption of compounds on metal surfaces and the formation of protective films, showcasing the compound's potential in corrosion protection (Mahmoud, 2005; Yadav et al., 2016).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific data, it’s hard to comment on the exact safety and hazards .

Future Directions

The potential applications and future directions would largely depend on the properties and activity of the compound. Pyrazolones and aminophenyl compounds are both areas of active research, with potential applications in medicinal chemistry and material science .

properties

IUPAC Name

3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKLPKUZQXYYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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